molecular formula C6H8Cl2 B160947 3,4-Dichlorocyclohexene CAS No. 134317-91-2

3,4-Dichlorocyclohexene

Cat. No. B160947
M. Wt: 151.03 g/mol
InChI Key: XMRSWQWOEAGAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichlorocyclohexene (DCC) is a chemical compound that belongs to the group of halogenated hydrocarbons. It is used in various industries, including the pharmaceutical, agricultural, and chemical industries. DCC is a colorless liquid that is insoluble in water but soluble in organic solvents.

Mechanism Of Action

The mechanism of action of 3,4-Dichlorocyclohexene is not fully understood. However, it is believed to act by inhibiting the synthesis of certain enzymes and proteins in microorganisms and insects. 3,4-Dichlorocyclohexene can also disrupt the cell membrane of microorganisms, leading to cell death. In addition, 3,4-Dichlorocyclohexene has been found to inhibit the growth of cancer cells in vitro.

Biochemical And Physiological Effects

3,4-Dichlorocyclohexene has been found to have toxic effects on the liver, kidneys, and lungs of animals. It can also cause skin irritation and allergic reactions in humans. However, the toxic effects of 3,4-Dichlorocyclohexene depend on the dose and duration of exposure. 3,4-Dichlorocyclohexene has been found to have low acute toxicity in animals and humans.

Advantages And Limitations For Lab Experiments

3,4-Dichlorocyclohexene is a useful reagent in laboratory experiments due to its ability to react with various compounds. It is also readily available and relatively inexpensive. However, 3,4-Dichlorocyclohexene has some limitations, such as its low solubility in water and its toxic effects on living organisms.

Future Directions

There are several future directions for the research and development of 3,4-Dichlorocyclohexene. One area of research is the synthesis of new derivatives of 3,4-Dichlorocyclohexene with improved biological and pharmacological properties. Another area of research is the development of new methods for the synthesis of 3,4-Dichlorocyclohexene with higher yields and lower environmental impact. Additionally, the toxic effects of 3,4-Dichlorocyclohexene on living organisms need to be further studied to determine safe exposure levels.

Synthesis Methods

The synthesis of 3,4-Dichlorocyclohexene involves the reaction between cyclohexene and chlorine gas in the presence of a catalyst. This process is known as chlorination, which involves the addition of chlorine atoms to the double bond of the cyclohexene molecule. The reaction takes place at room temperature and atmospheric pressure. The yield of 3,4-Dichlorocyclohexene can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.

Scientific Research Applications

3,4-Dichlorocyclohexene has been extensively studied for its biological and pharmacological properties. It has been found to have antimicrobial, antifungal, and insecticidal activities. 3,4-Dichlorocyclohexene is also used as a starting material in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and anticonvulsants. Additionally, 3,4-Dichlorocyclohexene is used in the synthesis of agrochemicals, such as herbicides and insecticides.

properties

CAS RN

134317-91-2

Product Name

3,4-Dichlorocyclohexene

Molecular Formula

C6H8Cl2

Molecular Weight

151.03 g/mol

IUPAC Name

3,4-dichlorocyclohexene

InChI

InChI=1S/C6H8Cl2/c7-5-3-1-2-4-6(5)8/h1,3,5-6H,2,4H2

InChI Key

XMRSWQWOEAGAPO-UHFFFAOYSA-N

SMILES

C1CC(C(C=C1)Cl)Cl

Canonical SMILES

C1CC(C(C=C1)Cl)Cl

synonyms

Cyclohexene, 3,4-dichloro- (9CI)

Origin of Product

United States

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